Tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a hydroxy group, and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a vinylating agent. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the vinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas and a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Tert-butyl 3-oxo-3-vinylpyrrolidine-1-carboxylate.
Reduction: Tert-butyl 3-hydroxy-3-ethylpyrrolidine-1-carboxylate.
Substitution: Tert-butyl 3-tosyloxy-3-vinylpyrrolidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the vinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxy-3-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a vinyl group.
Tert-butyl 3-oxo-3-vinylpyrrolidine-1-carboxylate: Similar structure but with a carbonyl group instead of a hydroxy group.
Tert-butyl 3-tosyloxy-3-vinylpyrrolidine-1-carboxylate: Similar structure but with a tosyl group instead of a hydroxy group.
Uniqueness
Tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate is unique due to the presence of both a hydroxy group and a vinyl group on the pyrrolidine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
tert-butyl 3-ethenyl-3-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h5,14H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFNKDYYKYMVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143302 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-ethenyl-3-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375303-06-2 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-ethenyl-3-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-ethenyl-3-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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